molecular formula C21H16Cl2N4O2 B2860876 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile CAS No. 905429-74-5

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile

Cat. No. B2860876
CAS RN: 905429-74-5
M. Wt: 427.29
InChI Key: OWBQVHRGWJSDJF-UHFFFAOYSA-N
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Description

The compound 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the oxazole family of compounds, which are known for their diverse range of biological activities.

Scientific Research Applications

Arylpiperazine Derivatives

Arylpiperazine derivatives have been widely studied for their clinical applications, primarily in the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects. This class of compounds includes drugs like buspirone, nefazodone, trazodone, and aripiprazole. They exhibit a range of pharmacological actions, including interactions with neurotransmitter receptors beyond just serotonin, although some metabolites remain largely unexplored despite their use as amphetamine-like designer drugs (Caccia, 2007).

Triazole Derivatives

Triazoles, including 1H-1,2,3-triazoles and related derivatives, have been investigated for their diverse biological activities, making them significant for the development of new drugs. These compounds are studied for their anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. The structural variations of triazoles allow for the exploration of new chemical entities with potential therapeutic uses. The development of new, more efficient synthetic methods that consider green chemistry and energy saving is an ongoing need in this area (Ferreira et al., 2013).

Piperazine Compounds

Piperazine compounds are significant in drug design, offering a versatile building block for the development of drugs with various therapeutic uses, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory effects. The modification of the substitution pattern on the piperazine nucleus can lead to recognizable differences in medicinal potential, highlighting the flexibility and broad potential of this entity in pharmacotherapy (Rathi et al., 2016).

properties

IUPAC Name

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O2/c22-16-5-1-3-14(11-16)19-25-18(13-24)21(29-19)27-9-7-26(8-10-27)20(28)15-4-2-6-17(23)12-15/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBQVHRGWJSDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC(=CC=C3)Cl)C#N)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile

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